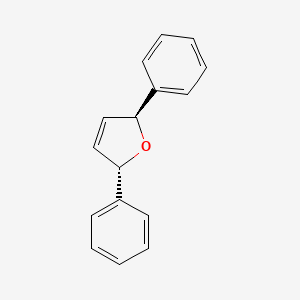
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a propyl hydrogen carbonate group attached to the nitrogen atom at the 1-position
Preparation Methods
The synthesis of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be achieved through several methods. One efficient method involves the use of a twin screw extruder, which allows the reaction to be carried out without a catalyst or solvent . This method is advantageous as it can be executed as a continuous process and is easy to scale up. Another method involves the cesium carbonate-promoted direct condensation of 1-aryl-2-propanone with 1,1′-(arylmethylene)diurea . This reaction proceeds efficiently in the presence of cesium carbonate, yielding the desired product in moderate to good yields with wide substrate scope and good functional group tolerance.
Chemical Reactions Analysis
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The propyl hydrogen carbonate group plays a role in modulating the compound’s solubility and stability, further influencing its activity.
Comparison with Similar Compounds
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be compared with other similar compounds, such as:
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but lack the fluorine atom and propyl hydrogen carbonate group, resulting in different chemical and biological properties.
Fluorinated Pyrimidines: Compounds with fluorine atoms at different positions on the pyrimidine ring exhibit varying degrees of biological activity and stability.
Propyl Carbonates: These compounds contain the propyl hydrogen carbonate group but differ in the rest of their structure, leading to distinct applications and reactivity.
Properties
Molecular Formula |
C8H9FN2O5 |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
1-(5-fluoro-2,4-dioxopyrimidin-1-yl)propyl hydrogen carbonate |
InChI |
InChI=1S/C8H9FN2O5/c1-2-5(16-8(14)15)11-3-4(9)6(12)10-7(11)13/h3,5H,2H2,1H3,(H,14,15)(H,10,12,13) |
InChI Key |
CUFBQYYOIDYFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N1C=C(C(=O)NC1=O)F)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)
![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)

![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)


